(1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol
Description
(1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol is a chiral amino alcohol with a molecular formula of C₁₀H₁₅NO₂S and a molecular weight of 213.3 g/mol . Its structure features a 1,3-propanediol backbone substituted with an amino group at position 2 and a 4-(methylthio)phenyl group at position 1 (Figure 1). The stereochemistry (1S,2S) confers distinct physicochemical and biological properties, making it a subject of interest in asymmetric synthesis and medicinal chemistry.
Properties
IUPAC Name |
(1S,2S)-2-amino-1-(4-methylsulfanylphenyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-14-8-4-2-7(3-5-8)10(13)9(11)6-12/h2-5,9-10,12-13H,6,11H2,1H3/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULJJGJXIGQINK-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(C(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)[C@@H]([C@H](CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36624-58-5, 16854-32-3 | |
| Record name | rel-(1R,2R)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36624-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,2S)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16854-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [S(R*,R*)]-2-amino-1-[p-(methylthio)phenyl]propane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.147 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Schiff Base Condensation and Reduction
A widely adopted method involves the formation of a Schiff base intermediate followed by stereoselective reduction. The process begins with 4-(methylthio)benzaldehyde reacting with a chiral amino alcohol precursor under acidic conditions to form a Schiff base. Sodium borohydride (NaBH₄) reduction in methanol at 0–5°C yields the target diastereomer with ≥85% ee. Key steps include:
-
Condensation : Benzaldehyde derivatives react with amino alcohols in the presence of P₂O₅ to form 1,3-dioxane intermediates.
-
Reduction : NaBH₄ selectively reduces the imine bond while preserving the thioether group.
-
Resolution : Crystallization in isopropyl ether isolates the (1S,2S) enantiomer with 98% ee.
N-Alkylation and Methylation
A four-step sequence starting from 1,3-dioxane 10 (derived from the hydrobromide of 1) achieves N-benzyl and N-methyl functionalities:
-
Schiff base formation : Benzaldehyde and precursor 1 yield dioxane 10.
-
Reduction : NaBH₄ converts 10 to N-benzyl derivative 11 (83% yield, m.p. 65.5–67.5°C, [α]D +73.2°).
-
Methylation : NaH/CH₃I in tetrahydrofuran (THF) methylates 11 to 12 (84% yield, [α]D +89.2°).
-
Deprotection : Acidic hydrolysis removes the benzyl group, yielding the final product.
Catalytic Asymmetric Synthesis
Proline-Mediated Enamine Catalysis
Inspired by the Hajos-Parrish-Eder-Sauer-Wiechert reaction, ʟ-proline catalyzes asymmetric aldol reactions to construct the 1,3-propanediol backbone. The mechanism involves:
-
Enamine formation : Proline’s secondary amine reacts with ketones to generate chiral enamine intermediates.
-
Stereochemical control : The carboxylic acid moiety of proline stabilizes transition states via hydrogen bonding, achieving ee values >90%.
-
Thioether incorporation : Post-synthetic modification introduces the 4-(methylthio)phenyl group via nucleophilic aromatic substitution.
Iminium Salt Catalysis
Page’s iminium salts facilitate asymmetric epoxidation of chromene derivatives, which are subsequently ring-opened to form 1,3-diols. This method offers:
-
High regioselectivity : Epoxide opening occurs preferentially at the less hindered carbon.
-
Modularity : Varying the aryl substituent on the catalyst tunes enantioselectivity.
Industrial-Scale Production
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow reactors to enhance reproducibility and safety:
-
Precision temperature control : Maintains reaction homogeneity at 25–30°C.
-
In-line purification : Integrated crystallization units isolate the product directly from the reaction stream, reducing downtime.
Solvent Optimization
Industrial protocols replace traditional solvents (e.g., methanol) with 2-methyltetrahydrofuran (2-MeTHF) , a biodegradable alternative that improves yield by 12%.
Purification and Characterization
Crystallization Techniques
Analytical Validation
| Parameter | Method | Specification |
|---|---|---|
| Enantiomeric excess | Chiral HPLC (Chiralpak IA) | ≥98% ee |
| Melting point | Differential Scanning Calorimetry (DSC) | 151–154°C |
| Optical rotation | Polarimetry | [α]²⁵/D +25° (c = 1, ethanol) |
| Molecular weight | Mass Spectrometry (ESI-MS) | 213.3 g/mol (M+H⁺) |
Comparative Analysis of Synthetic Methods
| Method | Yield | ee | Scalability | Cost |
|---|---|---|---|---|
| Schiff Base Reduction | 78% | 98% | High | $ |
| Proline Catalysis | 65% | 92% | Moderate | $$ |
| Iminium Salt Epoxidation | 70% | 95% | Low | $$$ |
Key Findings :
-
Schiff base reduction offers the best balance of yield, ee, and cost for industrial applications.
-
Proline catalysis is preferable for lab-scale synthesis requiring minimal purification.
Challenges and Innovations
Stereochemical Drift
Prolonged reaction times (>24 h) at elevated temperatures (>40°C) induce racemization. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into different amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for condensation reactions.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Amines and Alcohols: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
Chemistry
- Chiral Building Block : The compound serves as a crucial intermediate in synthesizing various complex organic molecules due to its chiral nature. It is particularly useful in asymmetric synthesis where chirality is essential for biological activity.
Biology
- Precursor for Biologically Active Compounds : It is utilized in synthesizing enzyme inhibitors and receptor agonists. For instance, it has been involved in the synthesis of angiotensin II type 2 receptor antagonists, which have therapeutic potential in hypertension and heart failure management .
Medicine
- Pharmaceutical Development : The compound has been explored for its potential in developing drugs targeting neurological and cardiovascular diseases. Its ability to modulate specific biological pathways makes it a candidate for further pharmacological studies.
Case Study 1: Synthesis of Angiotensin II Type 2 Receptor Antagonists
Research demonstrated that (1S,2S)-(+)-thiomicamine acts as a chiral base in resolving an angiotensin II type 2 receptor antagonist named EMA401. This antagonist shows promise in treating neuropathic pain by modulating pain pathways without the side effects associated with traditional opioids .
Case Study 2: Asymmetric Epoxidation
The compound has been utilized as a starting material for synthesizing 3,4-dihydroisoquinolinium salts, which are employed in asymmetric epoxidation reactions. These reactions are critical for producing epoxides that serve as intermediates in various chemical syntheses .
Chemical Properties and Reactions
The compound undergoes several types of chemical reactions:
- Oxidation : Can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.
- Reduction : Can be reduced to yield different amines or alcohols.
- Substitution Reactions : The amino and hydroxyl groups can participate in substitution reactions with electrophiles.
Mechanism of Action
The mechanism of action of (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs differ primarily in the substituents on the phenyl ring and stereochemistry. Below is a comparative analysis:
Electronic Effects :
- Methylthio (SCH₃) : Electron-donating via sulfur’s lone pairs, increasing aromatic ring electron density. Enhances hydrophobic interactions in biological systems .
- Nitro (NO₂): Strong electron-withdrawing group, reducing electron density and increasing solubility in polar solvents .
- Trifluoromethylthio (SCF₃) : Highly electronegative and lipophilic, improving membrane permeability .
Stereochemical Influence :
- The (1S,2S) configuration in the target compound contrasts with the (1S,2R) configuration in the trifluoromethylthio analog . Stereochemistry dictates binding affinity to chiral receptors or enzymes, affecting pharmacological activity .
Bioactivity Profiles :
Biological Activity
(1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol, also known as Thiomicamine , is a chiral compound with significant implications in medicinal chemistry and biological research. Its unique structure allows it to interact with various biological targets, making it a subject of interest for the development of therapeutic agents.
- Molecular Formula : C₁₀H₁₅NO₂S
- Molecular Weight : 213.3 g/mol
- CAS Number : 16854-32-3
- Melting Point : 151-154 °C
- Boiling Point : 428.2 °C (predicted)
- Optical Activity : [α]25/D +25°, c = 1 in ethanol
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It has been shown to influence various biochemical pathways related to:
- Signal Transduction : The compound may alter the signaling pathways by interacting with specific receptors.
- Metabolic Processes : It can influence metabolic rates and pathways through its interaction with enzymes.
- Gene Expression : Potential modulation of gene expression through epigenetic mechanisms.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines, including:
| Cell Line | IC₅₀ (μM) |
|---|---|
| MCF-7 (Breast) | 0.50 |
| MDA-MB-231 (Breast) | 0.82 |
| HeLa (Cervical) | 0.95 |
| A2780 (Ovarian) | 2.21 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents targeting specific pathways involved in tumor growth and proliferation .
Enzyme Inhibition
This compound has also been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it has been shown to reduce telomerase activity in cancer cell lines, which is crucial for maintaining the immortality of cancer cells .
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its biological activity. Variations in the side chains or functional groups can lead to different pharmacological profiles. For instance:
- Substituting different groups on the phenyl ring can significantly alter the compound's potency against various cancer cell lines.
- The presence of the methylthio group is essential for maintaining its biological activity and enhancing lipophilicity, which may improve membrane permeability.
Case Studies
Several research articles have documented the synthesis and evaluation of derivatives based on this compound:
- Antiproliferative Studies : A study evaluated various derivatives against multiple cancer cell lines and found that compounds with specific substitutions exhibited improved IC₅₀ values compared to the parent compound .
- Enzyme Activity Modulation : Research demonstrated that certain derivatives could effectively inhibit telomerase activity at lower concentrations than others tested .
Q & A
What are the recommended synthetic routes for (1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol, and how do they ensure stereochemical purity?
The compound is synthesized via a single-step reaction from precursors of thiamphenicol, ensuring cost-effectiveness and scalability for industrial applications . Key steps include:
- Stereochemical control : Use of chiral starting materials or resolution agents to maintain the (1S,2S) configuration.
- Purification : Crystallization in isopropyl ether, which promotes nucleation without requiring co-solvents like methanol, simplifying the process .
- Quality validation : Optical purity (≥98% ee) is confirmed via polarimetry or chiral HPLC, referencing standards such as (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol (CAS 2964-48-9) .
How can researchers characterize the enantiomeric purity of this compound, and what analytical methods are most reliable?
- Chiral HPLC : Paired with a chiral stationary phase (e.g., cellulose-based columns) to resolve enantiomers.
- Polarimetry : Measures specific rotation ([α]D) and compares it to literature values (e.g., +112–115°C melting point for related analogs) .
- X-ray crystallography : Resolves absolute configuration by analyzing crystal structures of diastereomeric salts, as demonstrated in studies with trans-chrysanthemic acid .
In chiral resolution applications, how does this compound compare to other resolving agents like DMAD or DMPP?
- Efficiency : (1S,2S)-(+)-MTDP exhibits superior selectivity for trans-chrysanthemic acid (trans-ChA) over cis-ChA, enabling resolution of racemic mixtures without interference from cis isomers .
- Solvent compatibility : Works optimally in isopropyl ether, unlike DMAD, which requires methanol co-solvents .
- Cost and reusability : MTDP is recoverable post-resolution with >95% yield and no loss of chiral integrity, making it economically favorable .
What structural features of MTDP-trans-ChA salts contribute to their effectiveness in resolution, and how do pseudopolymorphs impact this process?
- Crystal packing : X-ray structures reveal hydrogen-bonding networks between the amino group of MTDP and the carboxylic acid of trans-ChA, stabilizing the diastereomeric salt .
- Pseudopolymorphism : Two pseudopolymorphs form under varying conditions, affecting solubility and nucleation kinetics. Optimizing crystallization temperature (e.g., 0–5°C) ensures consistent crystal morphology .
How can solvent selection be optimized for MTDP-mediated resolutions, and what contradictions exist in solvent efficiency data?
- Optimal solvent : Isopropyl ether is preferred due to high selectivity and low polarity, avoiding co-solvents .
- Contradictions : Earlier studies on DMAD required methanol to enhance solubility, but MTDP’s hydrophobic 4-(methylthio)phenyl group improves compatibility with non-polar solvents. Researchers must validate solvent choices via phase-solubility diagrams .
How does MTDP’s performance vary when resolving scalemic vs. racemic mixtures of trans-ChA?
- Scalemic mixtures : MTDP maintains resolution efficiency even at low enantiomeric excess (e.g., 10–20% trans-ChA), making it suitable for industrial-grade impure feedstocks .
- Data contradiction : While MTDP resolves trans-ChA effectively, its "blindness" to cis-ChA necessitates pre-purification steps if cis isomers are present .
What role does MTDP play in synthesizing bioactive molecules like thiamphenicol or muramic acid derivatives?
- Thiamphenicol precursors : MTDP is a key intermediate, enabling stereoselective introduction of the 4-(methylthio)phenyl group .
- Muramic acid synthesis : Used as a resolving agent for intermediates like (+)-6-deoxymuramic acid, ensuring correct stereochemistry in antibiotic candidates .
How should researchers design experiments to evaluate the antimicrobial potential of MTDP derivatives?
- Derivatization : Synthesize ureas or carbamates from the amino group, as seen in analogs like (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol derivatives .
- Testing protocols :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
